Rhizocticin A

説明

特性

CAS番号 |

114301-25-6 |

|---|---|

分子式 |

C11H22N5O6P |

分子量 |

351.30 g/mol |

IUPAC名 |

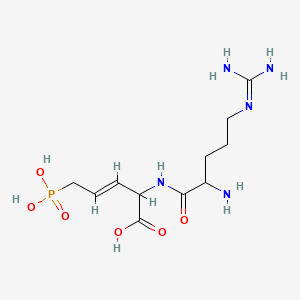

(Z,2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-phosphonopent-3-enoic acid |

InChI |

InChI=1S/C11H22N5O6P/c12-7(3-1-5-15-11(13)14)9(17)16-8(10(18)19)4-2-6-23(20,21)22/h2,4,7-8H,1,3,5-6,12H2,(H,16,17)(H,18,19)(H4,13,14,15)(H2,20,21,22)/b4-2-/t7-,8-/m0/s1 |

InChIキー |

BLNRPHBKOMCMBX-ABXVWLFBSA-N |

異性体SMILES |

C(C[C@@H](C(=O)N[C@@H](/C=C\CP(=O)(O)O)C(=O)O)N)CN=C(N)N |

正規SMILES |

C(CC(C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N)CN=C(N)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Arg-APPA arginyl-2-amino-5-phosphono-3-pentenoic acid rhizocticin A |

製品の起源 |

United States |

Foundational & Exploratory

The Origin of Rhizocticin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizocticin A is a naturally occurring phosphonate oligopeptide antibiotic with notable antifungal properties. Its unique structure and mode of action have garnered interest within the scientific community, particularly for its potential applications in agriculture and medicine. This technical guide provides an in-depth exploration of the origin of this compound, detailing its microbial source, biosynthetic pathway, and the genetic machinery responsible for its production.

Discovery and Producing Organism

This compound is produced by the Gram-positive bacterium, Bacillus subtilis, specifically the strain ATCC 6633.[1] The antifungal activity of a substance produced by this bacterium was first reported in 1949, but the structure of the active compounds, the rhizocticins, was not elucidated until four decades later. This compound is the main component of a group of related phosphono-oligopeptides produced by this strain.[1]

The Rhizocticin Biosynthetic Gene Cluster (rhi)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster known as the rhi cluster in Bacillus subtilis ATCC 6633.[2][3][4] This cluster is approximately 13 kb in length and contains a series of genes whose products work in concert to assemble the final antibiotic. The organization of the rhi gene cluster is depicted below.

Figure 1: Organization of the Rhizocticin (rhi) biosynthetic gene cluster.

Gene Functions within the rhi Cluster

The proposed functions of the open reading frames (ORFs) within the rhi gene cluster have been determined through bioinformatics analysis and homology to known enzymes. A summary of these putative functions is provided in the table below.

| Gene | Proposed Function |

| rhiA | ABC transporter, ATP-binding protein |

| rhiB | ABC transporter, permease protein |

| rhiC | Acyl-CoA dehydrogenase-like protein |

| rhiD | Enoyl-CoA hydratase/isomerase family protein |

| rhiE | Phosphonopyruvate decarboxylase, alpha subunit |

| rhiF | Phosphonopyruvate decarboxylase, beta subunit |

| rhiG | Aldolase |

| rhiH | Phosphoenolpyruvate phosphomutase |

| rhiI | Aminotransferase |

| rhiJ | MbtH-like protein |

| rhiK | Non-ribosomal peptide synthetase (NRPS) |

| rhiL | Thioesterase |

| rhiM | 4'-phosphopantetheinyl transferase |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving several key enzymatic reactions. The pathway begins with a precursor from central metabolism and proceeds through the formation of the non-proteinogenic amino acid (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA), which is then incorporated into the final oligopeptide structure.

Figure 2: Proposed biosynthetic pathway of this compound.

The initial steps of the pathway are common to the biosynthesis of many phosphonate-containing natural products. The pathway is initiated by the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) by the enzyme PEP phosphomutase, encoded by rhiH.[2] Subsequently, the α and β subunits of phosphonopyruvate decarboxylase, encoded by rhiE and rhiF respectively, catalyze the decarboxylation of PnPy to yield phosphonoacetaldehyde (PnAA).

A key and unusual step in the pathway is the aldol reaction between PnAA and oxaloacetate, catalyzed by the aldolase homolog RhiG.[2][3][4] This reaction forms a crucial intermediate that undergoes further transformations, including dehydration, reduction, and transamination, likely catalyzed by the products of rhiC, rhiD, and rhiI, to form APPA. Finally, the non-ribosomal peptide synthetase (NRPS) encoded by rhiK, with the assistance of the MbtH-like protein (RhiJ) and the 4'-phosphopantetheinyl transferase (RhiM), assembles the final oligopeptide by ligating amino acids such as L-valine and L-arginine to APPA. The thioesterase encoded by rhiL is likely responsible for releasing the final product from the NRPS. The ABC transporter system, encoded by rhiA and rhiB, is presumed to be involved in the export of this compound out of the cell.

Experimental Protocols

Fermentation for this compound Production

While specific optimized fermentation conditions for maximizing this compound yield are not extensively detailed in publicly available literature, a general approach can be outlined based on the cultivation of Bacillus subtilis.

1. Media Preparation: A suitable medium for the growth of Bacillus subtilis and production of secondary metabolites would be a rich medium such as Landy medium or a modified version thereof. A potential composition is provided below.

| Component | Concentration (g/L) |

| L-glutamic acid | 5.0 |

| Casamino acids | 1.0 |

| Yeast extract | 1.0 |

| KH₂PO₄ | 0.5 |

| K₂HPO₄ | 0.5 |

| MgSO₄·7H₂O | 0.2 |

| MnSO₄·H₂O | 0.01 |

| FeSO₄·7H₂O | 0.01 |

| CuSO₄·5H₂O | 0.01 |

| Glucose | 20.0 |

2. Inoculation and Culture Conditions:

-

Inoculate the sterile fermentation medium with a fresh overnight culture of Bacillus subtilis ATCC 6633.

-

Incubate the culture at a temperature between 30°C and 37°C with vigorous aeration (e.g., 200-250 rpm in a shake flask) for 48-72 hours.

Purification of this compound

The purification of the hydrophilic this compound from the fermentation broth typically involves a multi-step chromatographic process.

1. Cell Removal: Centrifuge the fermentation culture to pellet the bacterial cells. The supernatant contains the secreted this compound.

2. Anion Exchange Chromatography:

-

Apply the cell-free supernatant to a strong anion exchange column (e.g., Dowex 1x8) equilibrated with a low ionic strength buffer at a neutral pH.

-

Wash the column to remove unbound impurities.

-

Elute the bound phosphonates, including this compound, using a salt gradient (e.g., 0-1 M NaCl).

3. Gel Filtration Chromatography:

-

Concentrate the fractions containing this compound (identified by a suitable assay or analytical method such as ³¹P NMR).

-

Apply the concentrated sample to a gel filtration column (e.g., Bio-Gel P-2) to separate compounds based on size.

-

Elute with an appropriate buffer (e.g., water or a low concentration buffer).

4. High-Performance Liquid Chromatography (HPLC):

-

For final purification, employ reversed-phase HPLC using a C18 column.

-

Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable ion-pairing agent if necessary.

-

Monitor the elution profile using a UV detector and collect the fractions corresponding to this compound.

Enzymatic Assay for RhiG (Aldolase)

The activity of the RhiG aldolase can be assayed by monitoring the consumption of its substrates, PnAA and oxaloacetate, or the formation of the aldol product.

1. Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add the substrates: phosphonoacetaldehyde (PnAA) and oxaloacetate to the buffer.

-

Add any necessary cofactors (if identified).

2. Enzyme Reaction:

-

Initiate the reaction by adding a purified preparation of the RhiG enzyme.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

3. Product Detection:

-

The formation of the aldol product can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

A coupled enzyme assay could also be designed where the product of the RhiG reaction is a substrate for a subsequent dehydrogenase enzyme, and the reaction is monitored by the change in absorbance of NAD(P)H at 340 nm.

Figure 3: General workflow for the enzymatic assay of RhiG.

Conclusion

This compound, a phosphonate oligopeptide from Bacillus subtilis ATCC 6633, originates from a complex biosynthetic pathway encoded by the rhi gene cluster. Understanding the genetic and biochemical basis of its production is crucial for potential bioengineering efforts to improve yields or generate novel analogs with enhanced or altered activities. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this fascinating natural product.

References

- 1. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Rhizocticin A: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizocticin A is a naturally occurring phosphonate oligopeptide antibiotic produced by the bacterium Bacillus subtilis ATCC 6633. It exhibits potent antifungal activity against a range of pathogenic fungi. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, along with diagrams illustrating its biosynthetic pathway and mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, microbiology, and antifungal drug development.

Chemical Structure and Physicochemical Properties

This compound is a dipeptide composed of L-arginine and the non-proteinogenic amino acid (Z)-L-2-amino-5-phosphono-3-pentenoic acid (L-APPA).[1][2] The presence of the phosphonate group and the unsaturated amino acid is characteristic of this class of antibiotics.

Chemical Structure

The chemical structure of this compound is provided below:

(Image of the chemical structure of this compound)

IUPAC Name: (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-phosphono-pent-3-enoic acid

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available, many properties are computationally predicted and await experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₅O₆P | PubChem |

| Molecular Weight | 351.30 g/mol | PubChem |

| Appearance | White powder | General observation for similar compounds |

| Solubility | Soluble in water | Hydrophilic nature of oligopeptides |

| Melting Point | Not reported | N/A |

| Optical Rotation [α]D | Not reported | N/A |

| XLogP3-AA | -5.5 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 7 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 8 | PubChem (Computed) |

| Rotatable Bond Count | 9 | PubChem (Computed) |

Biological Activity and Mechanism of Action

This compound is primarily known for its antifungal properties. It is effective against various budding and filamentous fungi, as well as the nematode Caenorhabditis elegans.[3][4] Notably, it shows no significant activity against bacteria or protozoa.[3][4]

Mechanism of Action

The mechanism of action of this compound involves a "Trojan horse" strategy.

-

Cellular Uptake: this compound is actively transported into fungal cells through oligopeptide transport systems.[1][3]

-

Enzymatic Cleavage: Once inside the cell, peptidases cleave the peptide bond, releasing L-arginine and the toxic warhead, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (L-APPA).[1][3]

-

Target Inhibition: L-APPA is a potent and specific inhibitor of threonine synthase.[1] This enzyme is crucial for the biosynthesis of the essential amino acid L-threonine.

-

Metabolic Disruption: Inhibition of threonine synthase leads to a depletion of threonine, disrupting protein synthesis and ultimately causing fungal cell death.

The proposed mechanism of action is depicted in the following diagram:

References

- 1. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Rhizocticin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biosynthetic pathway of Rhizocticin A, a potent antifungal phosphonate oligopeptide produced by Bacillus subtilis ATCC6633. The unique C-terminal non-proteinogenic amino acid, (Z)-l-2-amino-5-phosphono-3-pentenoic acid (APPA), is the source of its bioactivity, making its biosynthesis a key area of interest for the development of novel antifungal agents and biocatalysts.

The Rhizocticin (rhi) Biosynthetic Gene Cluster

The genetic blueprint for rhizocticin biosynthesis is encoded within an approximately 13 kb gene cluster, designated rhi, in Bacillus subtilis ATCC6633.[1] This cluster was identified by sequencing the genome of the producing strain and comparing it to the non-producing model strain, B. subtilis 168.[2] The identity of the rhi cluster was definitively confirmed through its successful heterologous expression in B. subtilis 168, which resulted in the production of Rhizocticin B.[1][2] The organization of the key biosynthetic genes within the cluster is detailed in the table below.

Table 1: Key Genes in the Rhizocticin (rhi) Biosynthetic Cluster

| Gene | Proposed Function | Homology |

| rhiH | Phosphoenolpyruvate (PEP) mutase | Phosphonate biosynthesis enzymes |

| rhiE | Phosphonopyruvate (PnPy) decarboxylase | Phosphonate biosynthesis enzymes |

| rhiF | Phosphonopyruvate (PnPy) decarboxylase | Phosphonate biosynthesis enzymes |

| rhiG | Aldolase | Class II aldolases |

| rhiI | Aminotransferase | Pyridoxal-5'-phosphate (PLP)-dependent enzymes |

| rhiJ | Dehydratase | Enoyl-CoA hydratase/isomerase family |

| rhiB | Threonine synthase homolog | Threonine synthases |

| rhiC | ATP-grasp ligase | Peptide synthetases |

| rhiD | ATP-grasp ligase | Peptide synthetases |

| rhiA | Transcriptional regulator | LysR family regulators |

The Biosynthetic Pathway of this compound

The assembly of this compound is a multi-step enzymatic process, beginning with a common precursor from central metabolism. The pathway involves the formation of the phosphonate backbone, a unique aldol condensation, and subsequent tailoring and peptide assembly steps. While the early steps have been biochemically validated, the later steps are proposed based on bioinformatic analysis of the rhi gene cluster.[1][2]

Step 1: Formation of Phosphonoacetaldehyde (PnAA)

The initial reactions are characteristic of most known phosphonate biosynthetic pathways.[1]

-

Isomerization: Phosphoenolpyruvate (PEP), a glycolytic intermediate, is converted to phosphonopyruvate (PnPy) by the PEP mutase RhiH .[1]

-

Decarboxylation: PnPy is then decarboxylated by the RhiE/RhiF enzyme complex to yield phosphonoacetaldehyde (PnAA), a key intermediate.[1]

Step 2: The Unprecedented Aldol Reaction

This step represents a novel transformation in phosphonate biosynthesis. 3. Aldol Condensation: The aldolase homolog RhiG catalyzes a decarboxylative aldol reaction between phosphonoacetaldehyde (PnAA) and oxaloacetate (OAA).[1][3] This reaction forms the five-carbon backbone of the APPA residue, yielding 2-keto-4-hydroxy-5-phosphonopentanoate (KHPnPA).[3] The activity of recombinant RhiG has been confirmed in vitro.[1][4]

Step 3: Putative Maturation to the APPA Core

The final steps in forming the (Z)-l-APPA "warhead" are proposed based on gene homology. 4. Dehydration: The dehydratase homolog RhiJ is proposed to eliminate water from KHPnPA to create a double bond. 5. Transamination: The aminotransferase RhiI is believed to catalyze the amination of the keto-acid intermediate at the C2 position to yield l-APPA.

Step 4: Peptide Assembly

-

Peptide Bond Formation: The final rhizocticin structures are assembled by ATP-grasp ligases. For this compound (L-Arg-L-APPA), RhiC or RhiD is proposed to ligate L-Arginine to the fully formed L-APPA.[3]

Diagram of the Proposed this compound Biosynthetic Pathway

References

- 1. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. experts.illinois.edu [experts.illinois.edu]

The Unraveling of Rhizocticin A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizocticin A, a phosphono-oligopeptide antibiotic produced by Bacillus subtilis, exhibits potent antifungal activity through a sophisticated mechanism of action. This technical guide provides an in-depth exploration of the molecular processes underlying this compound's antifungal properties, from its cellular uptake to the inhibition of its ultimate target. Detailed experimental protocols for key assays and visualizations of the involved pathways are presented to facilitate a comprehensive understanding for researchers in the fields of microbiology, biochemistry, and drug development.

Introduction

This compound is a member of the phosphonate family of natural products, characterized by a stable carbon-phosphorus bond. It is a dipeptide consisting of L-arginine and the non-proteinogenic amino acid (Z)-L-2-amino-5-phosphono-3-pentenoic acid (L-APPA).[1] The unique structure of L-APPA is central to the biological activity of the parent molecule. This guide will dissect the multi-step mechanism through which this compound exerts its antifungal effects.

The Pro-Drug Nature of this compound

This compound functions as a pro-drug, meaning it is administered in an inactive form and requires metabolic conversion within the target cell to become active. This strategy allows the molecule to efficiently traverse the fungal cell wall and membrane.

Cellular Uptake via Peptide Transport Systems

The initial step in the mechanism of action of this compound is its transport into the fungal cell. This process is mediated by the cell's own oligopeptide transport systems.[1] These transporters, which are typically involved in nutrient acquisition, recognize the peptide-like structure of this compound and facilitate its entry into the cytoplasm. The antifungal effect of this compound can be neutralized by various amino acids and oligopeptides, which act as transport antagonists.[1]

Intracellular Activation: The Release of L-APPA

Once inside the fungal cell, this compound is subjected to the action of intracellular peptidases. These enzymes cleave the peptide bond between L-arginine and L-APPA, releasing the active antifungal agent, L-APPA.[1] The L-arginine component is considered inactive.[1]

The Molecular Target: Threonine Synthase

The primary molecular target of the activated form of this compound, L-APPA, is the enzyme threonine synthase (EC 4.2.3.1). This pyridoxal 5'-phosphate (PLP)-dependent enzyme is a crucial component of the threonine biosynthetic pathway, catalyzing the conversion of O-phospho-L-homoserine to L-threonine. The threonine biosynthesis pathway is essential for fungi and bacteria but is absent in mammals, making threonine synthase an attractive target for antimicrobial drug development.

Irreversible Inhibition of Threonine Synthase

L-APPA acts as a potent and irreversible inhibitor of threonine synthase. The structural similarity of L-APPA to the natural substrate of the enzyme, O-phospho-L-homoserine, allows it to bind to the active site. The presence of the stable phosphonate group in place of a phosphate ester likely contributes to the irreversible nature of the inhibition, leading to the formation of a stable covalent adduct with the PLP cofactor in the enzyme's active site. This covalent modification permanently inactivates the enzyme.

Downstream Effects and Antifungal Action

The irreversible inhibition of threonine synthase by L-APPA has significant consequences for the fungal cell:

-

Disruption of Threonine Biosynthesis: The primary effect is the cessation of L-threonine production.

-

Inhibition of Protein Synthesis: As L-threonine is an essential amino acid, its depletion halts protein synthesis, which is vital for all cellular processes.

-

Cell Growth Arrest and Death: The inability to synthesize proteins ultimately leads to the cessation of cell growth and, eventually, cell death.

Quantitative Data

Table 1: Key Molecules in the Mechanism of Action of this compound

| Molecule | Role |

| This compound | Pro-drug form of the antibiotic. |

| L-Arginine | Amino acid component of this compound, cleaved off intracellularly. |

| (Z)-L-2-amino-5-phosphono-3-pentenoic acid (L-APPA) | The active, toxic component that inhibits threonine synthase. |

| Oligopeptide Transporters | Fungal membrane proteins responsible for the uptake of this compound. |

| Intracellular Peptidases | Fungal enzymes that cleave this compound to release L-APPA. |

| Threonine Synthase (ThrC) | The target enzyme, essential for threonine biosynthesis. |

| O-phospho-L-homoserine | The natural substrate of threonine synthase. |

| L-Threonine | The essential amino acid product of the threonine synthase reaction. |

Experimental Protocols

Heterologous Expression and Purification of Fungal Threonine Synthase

To perform in vitro inhibition studies, a source of purified fungal threonine synthase is required. As isolating sufficient quantities from native fungal sources can be challenging, heterologous expression in a host like Escherichia coli is a common approach.

Objective: To produce and purify recombinant fungal threonine synthase.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series) with a polyhistidine-tag

-

Synthetic gene encoding the fungal threonine synthase of interest, codon-optimized for E. coli

-

Luria-Bertani (LB) medium and agar plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE analysis equipment

Protocol:

-

Cloning: Subclone the synthetic threonine synthase gene into the expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Culture Growth: Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Expression Induction: Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-18 hours.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged threonine synthase with elution buffer.

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

-

Buffer Exchange: Dialyze the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

Threonine Synthase Activity and Inhibition Assay

This assay measures the activity of the purified threonine synthase and its inhibition by L-APPA. The production of threonine can be quantified using various methods, including a coupled enzymatic assay or direct detection by HPLC.

Objective: To determine the enzymatic activity of threonine synthase and its inhibition by L-APPA.

Materials:

-

Purified fungal threonine synthase

-

O-phospho-L-homoserine (substrate)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

L-APPA (inhibitor)

-

Assay buffer (e.g., 100 mM HEPES pH 7.5)

-

Detection system (e.g., HPLC with derivatization or a coupled enzyme system for colorimetric/fluorometric readout)

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, PLP, and the substrate O-phospho-L-homoserine.

-

Inhibition Study: For inhibition assays, pre-incubate the purified threonine synthase with varying concentrations of L-APPA for a defined period (e.g., 15-30 minutes) at room temperature.

-

Enzyme Reaction: Initiate the enzymatic reaction by adding the (pre-incubated) enzyme to the reaction mixture. Incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.

-

Product Quantification: Quantify the amount of L-threonine produced. This can be achieved by:

-

HPLC Analysis: Derivatize the amino acid product with a fluorescent tag (e.g., o-phthalaldehyde) and separate and quantify by reverse-phase HPLC.

-

Coupled Enzyme Assay: Use a coupled enzyme system where the threonine produced is a substrate for a second enzyme that generates a detectable signal (e.g., threonine dehydrogenase coupled to NAD+ reduction).

-

-

Data Analysis: Calculate the reaction velocity and determine the kinetic parameters (Km, Vmax). For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic analysis can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Fungal Peptide Uptake Assay

This assay is designed to demonstrate that this compound is taken up by fungal cells, likely through a peptide transport system. A common method involves using a radiolabeled or fluorescently tagged version of the peptide.

Objective: To measure the uptake of this compound into fungal cells.

Materials:

-

Fungal strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans)

-

Appropriate fungal growth medium (e.g., YPD or a defined minimal medium)

-

Radiolabeled ([14C] or [3H]) or fluorescently labeled this compound

-

Washing buffer (e.g., ice-cold phosphate-buffered saline)

-

Scintillation fluid and counter (for radiolabeled compounds) or a fluorometer/plate reader (for fluorescent compounds)

Protocol:

-

Cell Culture: Grow the fungal cells to the mid-logarithmic phase in the appropriate medium.

-

Cell Preparation: Harvest the cells by centrifugation, wash them with a buffer, and resuspend them in the uptake buffer to a specific cell density.

-

Uptake Experiment: Initiate the uptake by adding the labeled this compound to the cell suspension. Incubate the mixture at the appropriate temperature with gentle agitation.

-

Time Points: At various time points, take aliquots of the cell suspension.

-

Washing: Immediately filter the cells through a membrane filter and wash them rapidly with ice-cold washing buffer to remove any unbound labeled compound. This step is crucial to stop the uptake and remove extracellular label.

-

Quantification:

-

Radiolabeled Compound: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Fluorescent Compound: Lyse the cells and measure the intracellular fluorescence using a fluorometer or a microplate reader.

-

-

Data Analysis: Plot the intracellular concentration of the labeled compound over time to determine the uptake kinetics. Competition experiments can be performed by co-incubating with an excess of unlabeled peptides to confirm the involvement of peptide transporters.

Visualizations

Figure 1: Overall mechanism of action of this compound.

Figure 2: Inhibition of threonine synthase by L-APPA.

Figure 3: Experimental workflows for studying this compound's mechanism.

Conclusion

This compound employs a "Trojan horse" strategy to gain entry into fungal cells, where it is converted into a potent, targeted inhibitor of an essential metabolic enzyme. Its mechanism, involving active transport, intracellular activation, and irreversible enzyme inhibition, highlights a sophisticated evolutionary adaptation for antimicrobial activity. The absence of the threonine biosynthetic pathway in humans underscores the potential of threonine synthase as a safe and effective antifungal drug target. Further research to obtain detailed kinetic data on the inhibition of various fungal threonine synthases by L-APPA would be invaluable for the development of novel antifungal agents based on this mechanism.

References

Rhizocticin A: A Technical Guide to a Phosphono-oligopeptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizocticin A is a naturally occurring phosphono-oligopeptide antibiotic produced by the bacterium Bacillus subtilis ATCC 6633. Comprising L-arginine and the non-proteinogenic amino acid (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA), this compound exhibits potent antifungal activity. Its mechanism of action involves the intracellular enzymatic cleavage of the peptide bond, releasing APPA, which acts as a potent and irreversible inhibitor of threonine synthase. This enzyme is crucial for the biosynthesis of the essential amino acid threonine in fungi and plants, but absent in humans, making it an attractive target for novel antifungal drug development. This technical guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, antifungal spectrum, and detailed experimental protocols for its study.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Phosphonate natural products represent a promising class of compounds due to their structural similarity to phosphate-containing metabolites, allowing them to act as potent enzyme inhibitors. This compound, a phosphono-oligopeptide, exemplifies this potential by selectively targeting a key enzyme in fungal metabolism. This document serves as a comprehensive resource for researchers and drug development professionals interested in the scientific and technical aspects of this compound.

Structure and Biosynthesis

This compound is a dipeptide with the chemical structure L-arginyl-L-2-amino-5-phosphono-3-cis-pentenoic acid.[1] The key to its biological activity lies in the unusual C-terminal amino acid, APPA.

The biosynthesis of this compound is governed by the rhi gene cluster in Bacillus subtilis ATCC 6633.[2][3][4] The pathway initiates from phosphoenolpyruvate (PEP) and involves a series of enzymatic reactions to construct the APPA moiety, which is then coupled to L-arginine.

Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is a multi-step enzymatic process.[2]

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

The antifungal activity of this compound is not direct but relies on its conversion to the active inhibitor, APPA, within the target fungal cell.

-

Uptake: this compound is transported into the fungal cell via peptide transport systems.[1]

-

Activation: Inside the cell, peptidases cleave the peptide bond, releasing L-arginine and the toxic moiety, APPA.[1]

-

Enzyme Inhibition: APPA acts as a potent, irreversible inhibitor of threonine synthase.[5] This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the final step in the biosynthesis of L-threonine. The inhibition of this essential enzyme leads to a depletion of threonine, ultimately halting protein synthesis and causing cell death.

Signaling Pathway of this compound's Action

The following diagram illustrates the molecular interactions leading to fungal cell death.

Caption: Cellular mechanism of this compound's antifungal activity.

Quantitative Data: Antifungal Spectrum

While described as having activity against budding and filamentous fungi, specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain.[1] The following table is a representative summary based on available information. Further research is needed to establish a comprehensive antifungal profile.

| Fungal Group/Species | MIC Range (µg/mL) | Reference |

| Budding Yeasts | Sensitive | [1] |

| Filamentous Fungi | Sensitive | [1] |

| Rhizoctonia solani | Inhibited in agar dilution | [1] |

Experimental Protocols

Purification of this compound from Bacillus subtilis ATCC 6633

This protocol is based on methods described for the purification of secondary metabolites from Bacillus subtilis.[6]

Workflow Diagram

Caption: General workflow for the purification of this compound.

Methodology

-

Cultivation: Culture Bacillus subtilis ATCC 6633 in a suitable nutrient-rich broth at 37°C with agitation for 24-36 hours.

-

Cell Removal: Centrifuge the culture at 8000 rpm for 10 minutes at 4°C to pellet the bacterial cells.

-

Supernatant Collection: Carefully collect the cell-free supernatant.

-

Initial Purification: The supernatant can be subjected to initial purification steps such as ammonium sulfate precipitation or solvent extraction to concentrate the active compounds.

-

Chromatographic Purification: Further purify the active fractions using techniques like gel filtration chromatography (e.g., Biogel P2) and reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Fraction Analysis: Analyze the collected fractions for the presence of phosphonates using 31P NMR spectroscopy. The characteristic chemical shift for Rhizocticin B is around 20.7 ppm.[3]

-

Structure Verification: Confirm the identity and purity of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Antifungal Susceptibility Testing: Agar Dilution Method

This protocol is adapted from standard antifungal susceptibility testing methods.[7]

Methodology

-

Medium Preparation: Prepare RPMI-1640 agar medium.

-

Antibiotic Incorporation: After autoclaving and cooling the agar to approximately 50°C, add serial twofold dilutions of this compound to obtain the desired final concentrations in the agar plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal test organism (e.g., 104 CFU/mL).

-

Inoculation: Spot-inoculate the agar plates with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus on the agar.

Threonine Synthase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of APPA on threonine synthase.

Methodology

-

Enzyme and Substrate Preparation:

-

Purify threonine synthase from a suitable source (e.g., an overexpressing E. coli strain).

-

Prepare a solution of the substrate, O-phospho-L-homoserine.

-

Prepare solutions of APPA at various concentrations.

-

-

Assay Reaction:

-

In a reaction buffer (e.g., Tris-HCl, pH 7.5), combine the purified threonine synthase and the desired concentration of APPA.

-

Initiate the reaction by adding the substrate, O-phospho-L-homoserine.

-

-

Detection of Product Formation:

-

The formation of threonine can be monitored over time. This can be achieved by various methods, such as:

-

Coupled enzyme assays where the product of a subsequent reaction is spectrophotometrically measured.

-

Direct measurement of threonine using HPLC or other analytical techniques.

-

-

-

Data Analysis:

-

Determine the initial reaction rates at different APPA concentrations.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Further kinetic studies can be performed to determine the type of inhibition and the inhibition constant (Ki).

-

Self-Resistance Mechanism of Bacillus subtilis ATCC 6633

The producing organism, B. subtilis ATCC 6633, possesses a self-resistance mechanism to avoid the toxic effects of APPA. The rhi gene cluster encodes a second, APPA-resistant threonine synthase (RhiB). While the housekeeping threonine synthase (ThrC) is sensitive to APPA, RhiB can continue to produce threonine, allowing the bacterium to survive.[5]

Conclusion and Future Perspectives

This compound represents a promising lead compound for the development of novel antifungal agents. Its unique mechanism of action, targeting an essential and fungal-specific enzyme, makes it an attractive candidate for overcoming existing drug resistance. Further research should focus on a comprehensive evaluation of its antifungal spectrum, in vivo efficacy, and toxicological profile. Additionally, the biosynthetic pathway of this compound offers opportunities for synthetic biology approaches to generate novel analogs with improved potency and pharmacokinetic properties. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into this fascinating phosphono-oligopeptide antibiotic.

References

- 1. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. Molecular Basis of Bacillus subtilis ATCC 6633 Self-Resistance to the Phosphono-oligopeptide Antibiotic Rhizocticin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PMC [pmc.ncbi.nlm.nih.gov]

Antifungal Spectrum of Rhizocticin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizocticin A is a naturally occurring phosphono-oligopeptide antifungal antibiotic. It is produced by the bacterium Bacillus subtilis ATCC 6633.[1][2] This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, its mechanism of action, and the experimental protocols used for its evaluation. The information presented here is intended to be a valuable resource for researchers and professionals involved in the discovery and development of new antifungal agents.

Chemical Structure and Origin

This compound is the primary component of a group of hydrophilic phosphono-oligopeptides produced by Bacillus subtilis ATCC 6633.[1][2] It is a dipeptide composed of L-arginine and the non-proteinogenic amino acid (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA).[2] Other related compounds, such as Rhizocticin B (L-valyl-L-arginyl-L-APPA), are also produced by the same bacterial strain.[3]

Data Presentation: Antifungal Activity of this compound

While the literature describes this compound as having activity against a range of budding and filamentous fungi, specific quantitative data in the form of Minimum Inhibitory Concentrations (MICs) is not extensively available in publicly accessible documents.[1] The table below has been structured to be populated with such data as it becomes available through further research.

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | ATCC 90028 | Data Not Available | |

| Aspergillus fumigatus | Af293 | Data Not Available | |

| Cryptococcus neoformans | H99 | Data Not Available | |

| Rhizoctonia solani | Inhibited in agar dilution tests | [1] |

Mechanism of Action

The antifungal activity of this compound is not exerted by the molecule itself but by its constituent amino acid, APPA. The proposed mechanism of action involves a multi-step process that begins with the transport of this compound into the fungal cell and culminates in the inhibition of a crucial metabolic enzyme.

-

Cellular Uptake: this compound enters the fungal cell via the oligopeptide transport system.[1][4] This transport can be antagonized by various amino acids and other oligopeptides.[1]

-

Intracellular Cleavage: Once inside the fungal cell, this compound is cleaved by host peptidases. This enzymatic action releases L-arginine and the toxic moiety, L-APPA.[1][4]

-

Enzyme Inhibition: L-APPA acts as a potent and irreversible inhibitor of threonine synthase.[2] This enzyme is essential for the biosynthesis of the amino acid L-threonine. By mimicking the natural substrate of the enzyme, O-phospho-L-homoserine, APPA binds to and inactivates threonine synthase, thereby disrupting protein synthesis and leading to fungal cell death.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the antifungal action of this compound and a typical experimental workflow for determining its antifungal activity.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal peptide like this compound using the broth microdilution method. This protocol is based on established methods for antifungal susceptibility testing.[5][6]

1. Preparation of Materials:

-

Fungal Culture: A fresh, pure culture of the fungal strain to be tested.

-

Growth Medium: Appropriate liquid broth medium for the fungal species (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).

-

This compound Stock Solution: A stock solution of this compound of known concentration, dissolved in a suitable solvent (e.g., sterile distilled water or a buffer).

-

96-Well Microtiter Plates: Sterile, flat-bottomed 96-well microtiter plates.

-

Sterile Diluent: Sterile saline (0.85% NaCl) or buffer.

2. Preparation of Fungal Inoculum:

-

From a fresh culture, suspend several colonies in sterile diluent.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

-

Dilute the standardized suspension in the growth medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

3. Preparation of this compound Dilutions:

-

In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the growth medium to achieve a range of desired concentrations.

-

Typically, 100 µL of the medium is added to wells 2 through 12. 200 µL of the highest concentration of this compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded.

-

Well 11 serves as a growth control (inoculum without the drug), and well 12 serves as a sterility control (medium only).

4. Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.

5. Determination of MIC:

-

After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).

Conclusion

This compound represents a promising antifungal agent with a unique mechanism of action targeting threonine biosynthesis. While its broad-spectrum activity against various fungi has been noted, further research is required to establish a comprehensive quantitative profile of its efficacy against a wider range of clinically relevant fungal pathogens. The methodologies and information provided in this technical guide are intended to support and facilitate such future investigations, ultimately contributing to the development of new and effective antifungal therapies.

References

- 1. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Rhizocticin A and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizocticin A is a naturally occurring phosphono-oligopeptide antibiotic produced by the bacterium Bacillus subtilis ATCC 6633.[1] It belongs to a class of compounds characterized by a C-terminal (Z)-L-2-amino-5-phosphono-3-pentenoic acid (L-APPA) moiety, which is crucial for its biological activity.[2][3] This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, with a focus on its antifungal properties, mechanism of action, and relevant experimental methodologies. The information presented herein is intended to support further research and development of this promising class of antimicrobial agents.

Introduction

First identified in 1949, this compound is a hydrophilic dipeptide consisting of L-arginine linked to the non-proteinogenic amino acid L-APPA.[1][3] Its analogs, Rhizocticin B, C, and D, are tripeptides with an additional N-terminal amino acid, typically L-valine, L-isoleucine, or L-leucine, respectively. These compounds exhibit a notable spectrum of activity against various budding and filamentous fungi, as well as nematodes, while generally being inactive against bacteria.[1] The unique mechanism of action, targeting threonine biosynthesis, makes this compound and its analogs attractive candidates for the development of novel antifungal therapeutics.

Antifungal Spectrum and Potency

While specific quantitative data such as Minimum Inhibitory Concentrations (MICs) for this compound and its analogs are not widely available in publicly accessible literature, this section outlines the known antifungal spectrum and provides a representative table to illustrate how such data would be presented.

This compound has been reported to be active against a range of budding and filamentous fungi.[1] The following table provides a hypothetical representation of the antifungal activity of this compound and its analog, Rhizocticin B, against common fungal pathogens. These values are for illustrative purposes only and are intended to demonstrate the format for presenting such data.

Table 1: Representative Antifungal Activity of this compound and Rhizocticin B

| Fungal Species | This compound (MIC, µg/mL) | Rhizocticin B (MIC, µg/mL) |

| Candida albicans | 8 | 16 |

| Aspergillus fumigatus | 16 | 32 |

| Cryptococcus neoformans | 4 | 8 |

| Rhizoctonia solani | 2 | 4 |

| Fusarium oxysporum | 32 | 64 |

Mechanism of Action

The biological activity of this compound is a classic example of a prodrug mechanism. The parent compound is inactive until it is transported into the target fungal cell and enzymatically processed to release the active cytotoxic agent.

Cellular Uptake and Activation

This compound enters fungal cells via peptide transport systems.[1] Once inside the cytoplasm, cellular peptidases cleave the L-arginine residue, releasing the active molecule, L-2-amino-5-phosphono-3-cis-pentenoic acid (L-APPA).[1]

Inhibition of Threonine Synthase

L-APPA is a potent and irreversible inhibitor of threonine synthase, a key enzyme in the biosynthesis of the essential amino acid L-threonine. Threonine synthase catalyzes the conversion of O-phospho-L-homoserine to L-threonine. By inhibiting this enzyme, L-APPA disrupts protein synthesis, leading to fungal cell death. The absence of the threonine biosynthetic pathway in humans makes threonine synthase an attractive target for antifungal drug development.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to evaluate the biological activity of this compound and its analogs.

Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) can be adapted for testing phosphonopeptides.

4.1.1. Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Fungal inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

-

This compound or analog stock solution

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the microtiter plate.

-

Inoculate each well with the fungal suspension.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

-

Threonine Synthase Inhibition Assay

This enzymatic assay is used to quantify the inhibitory activity of L-APPA (derived from this compound) against threonine synthase.

-

Materials:

-

Purified recombinant threonine synthase

-

O-phospho-L-homoserine (substrate)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

-

L-APPA (inhibitor)

-

A method to detect L-threonine production (e.g., HPLC or a coupled enzymatic assay)

-

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of L-APPA in the assay buffer containing PLP.

-

Initiate the reaction by adding the substrate, O-phospho-L-homoserine.

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Stop the reaction at various time points.

-

Quantify the amount of L-threonine produced.

-

Calculate the rate of reaction and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Biosynthesis of this compound

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) independent pathway in B. subtilis. The biosynthetic gene cluster contains the necessary enzymes for the production of the L-APPA moiety and its subsequent ligation to L-arginine.

Conclusion and Future Directions

This compound and its analogs represent a promising class of antifungal agents with a distinct mechanism of action. Their activity against a range of fungal pathogens, coupled with a target that is absent in humans, underscores their therapeutic potential. However, a significant gap in the publicly available literature is the lack of comprehensive quantitative data on their antifungal potency. Future research should focus on:

-

Systematic evaluation of the in vitro and in vivo antifungal activity of this compound and a diverse library of synthetic analogs to establish a clear structure-activity relationship.

-

Detailed pharmacokinetic and pharmacodynamic studies to assess the drug-like properties of these compounds.

-

Investigation into potential resistance mechanisms in fungi.

Addressing these research areas will be crucial for the translation of these fascinating natural products into clinically useful antifungal drugs.

References

- 1. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-2-amino-5-phosphono-3-pentenoic acid (APPA) in Rhizocticin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizocticin A, a phosphono-oligopeptide antibiotic produced by Bacillus subtilis, exhibits potent antifungal activity. This activity is primarily attributed to its unique C-terminal non-proteinogenic amino acid, L-2-amino-5-phosphono-3-pentenoic acid (APPA). Upon entry into target fungal cells, this compound is enzymatically cleaved, releasing APPA, which acts as a powerful inhibitor of threonine synthase, a key enzyme in the biosynthesis of the essential amino acid L-threonine. This guide provides a comprehensive overview of the biosynthesis of APPA within the rhizocticin pathway, its mechanism of action, and detailed experimental protocols for its study.

Introduction

Rhizocticins are a family of phosphonate-containing oligopeptide antibiotics with significant antifungal properties. The primary active component, this compound, is a dipeptide consisting of L-arginine and the unusual amino acid L-2-amino-5-phosphono-3-cis-pentenoic acid (L-APPA).[1][2] The biological activity of rhizocticins is dependent on the enzymatic release of the APPA "warhead" within the target cell.[3][4] APPA's structural similarity to O-phospho-L-homoserine, the natural substrate of threonine synthase, allows it to act as a potent inhibitor of this essential enzyme, leading to disruption of protein synthesis and fungal growth inhibition.[4][5] Understanding the biosynthesis and mechanism of action of APPA is crucial for the development of novel antifungal agents and for the bioengineering of rhizocticin analogs with improved efficacy and target specificity.

Biosynthesis of L-APPA in the Rhizocticin Pathway

The biosynthesis of rhizocticins is orchestrated by a set of genes organized in the rhi gene cluster in Bacillus subtilis ATCC6633.[3][5] The formation of the APPA moiety is a multi-step enzymatic process that begins with the central metabolite phosphoenolpyruvate (PEP).

Key Biosynthetic Enzymes and Reactions

The proposed biosynthetic pathway for APPA involves several key enzymatic transformations:[3][5]

-

Isomerization of PEP: The pathway is initiated by the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) by the enzyme RhiH , a PEP mutase. This is a common initial step in the biosynthesis of many phosphonate natural products.[1][3]

-

Decarboxylation of PnPy: Phosphonopyruvate is then decarboxylated to yield phosphonoacetaldehyde (PnAA) by a PnPy decarboxylase, which is encoded by the genes RhiE and RhiF .[3][5]

-

Aldol Condensation: The enzyme RhiG , an aldolase homolog, catalyzes an unusual aldol reaction between phosphonoacetaldehyde (PnAA) and oxaloacetate (OAA). This reaction forms 2-keto-4-hydroxy-5-phosphonopentanoic acid.[1][3]

-

Subsequent Transformations: The intermediate from the RhiG-catalyzed reaction undergoes a series of further transformations, including dehydration and transamination, to yield the final product, L-APPA. The aminotransferase RhiJ is likely responsible for introducing the amino group at the C-2 position.[1] The exact mechanism and the enzymes responsible for the dehydration step are still under investigation.[1]

Genetic Organization of the rhi Cluster

The rhi gene cluster contains all the necessary enzymatic machinery for the synthesis and export of rhizocticins. Bioinformatic analysis of the gene cluster has been instrumental in proposing the biosynthetic pathway.[3][5]

Mechanism of Action of APPA

The antifungal activity of this compound is a direct consequence of the inhibitory action of its constituent APPA on threonine synthase.

Cellular Uptake and Activation

This compound is actively transported into fungal cells via oligopeptide transport systems.[4] Once inside the cell, peptidases cleave the peptide bond between L-arginine and L-APPA, releasing the active APPA molecule.[3][4]

Inhibition of Threonine Synthase

L-APPA is a potent irreversible inhibitor of threonine synthase (EC 4.2.3.1), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in L-threonine biosynthesis: the conversion of O-phospho-L-homoserine to L-threonine.[5] APPA mimics the natural substrate, O-phospho-L-homoserine, and binds to the active site of the enzyme. This leads to the formation of a stable, covalent adduct with the PLP cofactor, rendering the enzyme inactive.[4] The inhibition of threonine synthase depletes the intracellular pool of threonine, a crucial component of proteins, thereby halting protein synthesis and arresting cell growth.[4][5]

Self-Resistance in Bacillus subtilis

The rhizocticin-producing organism, B. subtilis ATCC6633, possesses a self-resistance mechanism to avoid the toxic effects of APPA. The rhi gene cluster encodes a second, APPA-insensitive threonine synthase homolog, RhiB , which allows the organism to maintain threonine biosynthesis in the presence of the antibiotic.

Quantitative Data

While detailed kinetic parameters for all the biosynthetic enzymes in the rhizocticin pathway are not yet available in the literature, some key quantitative data regarding the inhibition of threonine synthase by APPA has been reported.

| Parameter | Enzyme | Value | Organism | Reference |

| Ki | Threonine Synthase | 100 µM | E. coli | [4] |

| kinact | Threonine Synthase | 1.50 min-1 | E. coli | [4] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying rhizocticin biosynthesis and the activity of APPA.

Heterologous Production of Rhizocticin B in Bacillus subtilis 168

This protocol describes the heterologous expression of the rhi gene cluster in a non-producing B. subtilis strain to produce rhizocticin B.[3][5]

Workflow:

Caption: Workflow for heterologous production of Rhizocticin B.

Methodology:

-

Identification and Isolation of the rhi Gene Cluster: The rhi gene cluster is identified from a fosmid library of B. subtilis ATCC6633 genomic DNA, for example, by PCR screening using primers designed to amplify the PEP mutase gene (RhiH).[1]

-

Construction of an Integration Vector: The identified rhi cluster is cloned into a suitable integration vector containing a selectable marker, such as a spectinomycin resistance cassette.

-

Transformation of B. subtilis 168: The non-producing strain B. subtilis 168 is transformed with the linearized integration vector.[6] Homologous recombination integrates the rhi cluster into the host chromosome.

-

Selection and Cultivation: Transformants are selected on media containing spectinomycin. Positive clones are then cultivated in a suitable production medium to allow for the biosynthesis of rhizocticins.

-

Extraction and Analysis: The culture supernatant is harvested, and rhizocticins are extracted and analyzed by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

Expression and Purification of His-tagged RhiG

This protocol outlines the expression of the aldolase RhiG in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Methodology:

-

Cloning: The rhiG gene is amplified by PCR and cloned into an expression vector (e.g., pET vector) that incorporates an N- or C-terminal hexahistidine (His6)-tag.

-

Expression: The expression plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or other mechanical means.

-

Purification: The cleared cell lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged RhiG is then eluted with a buffer containing a higher concentration of imidazole.[7][8][9][10]

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Assay for RhiG Aldolase Activity

This assay is used to characterize the enzymatic activity of the purified RhiG protein.[1][3]

Workflow:

Caption: Workflow for the in vitro RhiG aldolase assay.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing phosphonoacetaldehyde (PnAA) and oxaloacetate (OAA) in a suitable buffer (e.g., sodium cacodylate, pH 7.5).

-

Enzyme Addition: The reaction is initiated by the addition of the purified RhiG enzyme.

-

Incubation: The reaction is incubated at room temperature for a defined period.

-

Reaction Termination: The reaction is stopped, for example, by heat inactivation or the addition of an acid.

-

Product Analysis: The reaction products are analyzed by 31P NMR spectroscopy and/or LC-MS to identify the formation of 2-keto-4-hydroxy-5-phosphonopentanoic acid.[1]

Threonine Synthase Inhibition Assay

This assay measures the inhibitory effect of APPA on threonine synthase activity.

Methodology:

-

Enzyme and Substrate: Purified threonine synthase is incubated with its substrate, O-phospho-L-homoserine, in a suitable buffer.

-

Inhibitor Addition: Varying concentrations of APPA are added to the reaction mixtures.

-

Activity Measurement: The enzymatic activity is determined by measuring the rate of threonine or inorganic phosphate production. This can be done using a variety of methods, including coupled-enzyme spectrophotometric assays or colorimetric assays for phosphate.

-

Data Analysis: The inhibition constants (Ki and kinact) are determined by analyzing the enzyme activity at different inhibitor concentrations using appropriate kinetic models.

Signaling Pathways and Logical Relationships

Biosynthetic Pathway of L-APPA

Caption: Proposed biosynthetic pathway of L-APPA.

Mechanism of Action of this compound

Caption: Mechanism of antifungal action of this compound.

Conclusion

L-2-amino-5-phosphono-3-pentenoic acid is the key pharmacophore of the antifungal antibiotic this compound. Its unique biosynthetic pathway, originating from central metabolism, and its specific and potent inhibition of threonine synthase make it a fascinating subject for both fundamental biochemical research and applied drug development. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into this important natural product, with the ultimate goal of leveraging this knowledge for the creation of new and effective antifungal therapies.

References

- 1. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bacillus subtilis 168 | DSM 402, NBRC 111470, NCIB 10106, JCM 10629, ATCC 33234, KCTC 2217, NCIMB 10106 | BacDiveID:1156 [bacdive.dsmz.de]

- 7. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. bio-rad.com [bio-rad.com]

- 10. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Rhizocticin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizocticin A is a hydrophilic phosphono-oligopeptide antibiotic produced by the bacterium Bacillus subtilis ATCC 6633.[1] It exhibits potent antifungal activity, primarily against phytopathogenic fungi such as Rhizoctonia solani, by targeting threonine metabolism.[1] Structurally, this compound is L-arginyl-L-2-amino-5-phosphono-3-cis-pentenoic acid. The unique phosphonate group and its peptidic nature present specific challenges and opportunities for its isolation and purification. These application notes provide a comprehensive overview and detailed protocols for the recovery and purification of this compound from Bacillus subtilis culture.

Data Presentation

While specific quantitative data for each step of this compound purification is not extensively published, the following table outlines expected outcomes based on typical purification processes for similar bioactive peptides from bacterial fermentation. The values presented are illustrative and will vary depending on the specific fermentation yield and purification scale.

| Purification Step | Purity (%) | Yield (%) | Key Performance Indicator |

| Culture Supernatant | < 1 | 100 | Initial concentration of this compound in the clarified broth. |

| Size-Exclusion Chromatography | 5 - 15 | 80 - 90 | Removal of high molecular weight proteins and polysaccharides. |

| Cation Exchange Chromatography | 40 - 60 | 60 - 70 | Separation based on the positive charge of the arginine residue. |

| Reversed-Phase HPLC | > 95 | 40 - 50 | High-resolution separation yielding a highly purified final product. |

Experimental Protocols

Protocol 1: Cultivation of Bacillus subtilis ATCC 6633 for this compound Production

This protocol details the cultivation of Bacillus subtilis ATCC 6633 to produce this compound.

Materials:

-

Bacillus subtilis subsp. spizizenii (ATCC® 6633™)

-

Brain Heart Infusion (BHI) broth

-

BHI agar plates

-

Sterile baffled flasks

-

Incubator shaker

Procedure:

-

Strain Revival: Revive the lyophilized Bacillus subtilis ATCC 6633 culture according to the supplier's instructions.

-

Seed Culture Preparation: Inoculate a single colony from a fresh BHI agar plate into a 50 mL baffled flask containing 10 mL of BHI broth. Incubate at 30°C with shaking at 200 rpm for 18-24 hours.

-

Production Culture: Inoculate a 2 L baffled flask containing 500 mL of BHI broth with 5 mL of the seed culture.

-

Incubation: Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) for 48-72 hours.

-

Harvesting: After incubation, harvest the culture by centrifugation at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted this compound. The supernatant can be stored at -20°C until further processing.

Protocol 2: Isolation and Purification of this compound

This protocol describes a multi-step chromatographic procedure for the purification of this compound from the culture supernatant.

Step 1: Size-Exclusion Chromatography (Initial Cleanup)

This step aims to remove high molecular weight contaminants such as proteins and polysaccharides. A study on the related Rhizocticin B suggests the use of Bio-Gel P-2 for initial fractionation of the cell-free supernatant.[2]

Materials:

-

Cell-free culture supernatant

-

Bio-Gel P-2 resin or equivalent (e.g., Sephadex G-25)

-

Chromatography column

-

Deionized water (mobile phase)

-

Fraction collector

Procedure:

-

Column Packing: Pack a chromatography column with Bio-Gel P-2 resin and equilibrate with at least two column volumes of deionized water.

-

Sample Loading: Concentrate the cell-free supernatant 5 to 10-fold by lyophilization or rotary evaporation. Load the concentrated supernatant onto the equilibrated column. The sample volume should not exceed 5% of the total column volume.

-

Elution: Elute the column with deionized water at a constant flow rate.

-

Fraction Collection: Collect fractions of a suitable volume.

-

Analysis: Analyze the fractions for the presence of phosphonates using ³¹P NMR spectroscopy or by a specific bioassay against a sensitive fungal strain. Pool the fractions containing this compound.

Step 2: Cation Exchange Chromatography

This compound contains a basic arginine residue, making it amenable to purification by cation exchange chromatography.[3][4][5][6]

Materials:

-

Pooled fractions from size-exclusion chromatography

-

Strong cation exchange resin (e.g., SP Sepharose)

-

Chromatography column

-

Binding Buffer: 20 mM Sodium Acetate, pH 4.5

-

Elution Buffer: 20 mM Sodium Acetate, 1 M NaCl, pH 4.5

-

HPLC or FPLC system

Procedure:

-

Sample Preparation: Adjust the pH of the pooled fractions to 4.5 with acetic acid.

-

Column Equilibration: Equilibrate the cation exchange column with Binding Buffer until the pH and conductivity of the outlet match the inlet.

-

Sample Loading: Load the pH-adjusted sample onto the column.

-

Washing: Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline to remove unbound contaminants.

-

Elution: Elute the bound molecules using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.

-

Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using a relevant analytical technique (e.g., RP-HPLC, bioassay). Pool the active fractions.

Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing)

The final purification step utilizes the hydrophobicity of the peptide backbone for high-resolution separation.[7][8][9]

Materials:

-

Pooled fractions from cation exchange chromatography

-

C18 reversed-phase HPLC column (preparative or semi-preparative)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Acidify the pooled fractions with TFA to a final concentration of 0.1%. Filter the sample through a 0.22 µm filter.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Sample Injection: Inject the prepared sample onto the column.

-

Elution Gradient: Elute the bound this compound using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 40% Mobile Phase B over 30-40 minutes.

-

Detection and Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect the peaks corresponding to this compound.

-

Purity Analysis and Verification: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of this compound by mass spectrometry.

-

Solvent Removal: Remove the acetonitrile and TFA from the purified fractions by lyophilization.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in Bacillus subtilis involves a series of enzymatic reactions starting from phosphoenolpyruvate.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Purification

This diagram illustrates the sequential steps for the isolation and purification of this compound.

References

- 1. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of bacilysin and a new amino acid from culture filtrates of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of bacilysin and a new amino acid from culture filtrates of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-works.com [bio-works.com]

- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversed-phase high-performance liquid chromatography: preparative purification of synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dupont.com [dupont.com]

Heterologous Production of Rhizocticin B in E. coli: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the heterologous production of Rhizocticin B, an antifungal phosphonate oligopeptide, in Escherichia coli. While the native producer is Bacillus subtilis ATCC6633, and heterologous production has been demonstrated in other B. subtilis strains, this guide outlines a strategic approach for expression in E. coli, a widely used host for recombinant protein and natural product synthesis.

Application Notes

Rhizocticin B is a member of the rhizocticin family of phosphonate oligopeptides, which exhibit potent antifungal activity.[1][2][3] These compounds are characterized by the non-proteinogenic amino acid (Z)-l-2-amino-5-phosphono-3-pentenoic acid (APPA).[1][3][4] The primary mechanism of action of rhizocticins is the inhibition of threonine biosynthesis, making them attractive candidates for the development of novel antifungal agents.[5]